Cartap

Descripción general

Descripción

Cartap is a widely used insecticide known for its effectiveness in controlling a variety of pests. It is particularly popular in agricultural settings for its ability to manage chewing and sucking pests. This compound is often used in its hydrochloride form, which is highly soluble in water and has a low volatility . Despite its effectiveness, there are concerns about its environmental impact, particularly in aquatic systems .

Métodos De Preparación

Cartap can be synthesized through several methods. One common synthetic route involves the reaction of 1-N, N-dimethyl-2, 3-propylamine dihalide with thiocyanate in the presence of a solvent . This reaction produces a mixture of 2-N, N-dimethyl-1, 3-dithio-cyano propane and 3-N, N-dimethyl-1, 2-dithio-cyano propane, which can be separated to obtain high-purity 2-N, N-dimethyl-1, 3-dithio-cyano propane . Industrial production methods often involve the use of controlled release formulations, where this compound is encapsulated in chitosan tripolyphosphate nanospheres to enhance its stability and effectiveness .

Análisis De Reacciones Químicas

Cartap undergoes several types of chemical reactions, including oxidation and hydrolysis. In oxidation reactions, this compound can be degraded by hydroxyl radicals generated in processes such as the electro-Fenton process . Common reagents used in these reactions include hydrogen peroxide and ferrous ions . The major products formed from these reactions are often intermediates that can further degrade into less harmful substances . Hydrolysis of this compound results in the formation of nereistoxin, which is the active molecule responsible for its insecticidal properties .

Aplicaciones Científicas De Investigación

Agricultural Applications

Cartap is predominantly used in agriculture for controlling a wide range of pests, particularly those affecting crops like rice and vegetables. Its effectiveness against chewing and sucking pests such as aphids, thrips, and whiteflies has been well-documented.

Efficacy Against Pests

-

Target Pests : this compound is effective against:

- Aphids

- Spider mites

- Thrips

- Whiteflies

- Jassids

- Mechanism of Action : this compound acts as a neurotoxin affecting the nervous system of insects, leading to paralysis and death.

Formulations and Compositions

Recent formulations have enhanced the efficacy of this compound through synergistic combinations with other insecticides. For instance, a study highlighted a composition containing 50% this compound, 1% fipronil, and 2% emamectin benzoate, which demonstrated a broader pesticidal spectrum and reduced resistance development among pests .

| Formulation | Components | Efficacy |

|---|---|---|

| This compound + Fipronil + Emamectin | 50% this compound, 1% Fipronil, 2% Emamectin | Broader spectrum, low toxicity |

Toxicological Studies

Research has also focused on the toxicological effects of this compound on non-target organisms, including humans and wildlife.

Effects on Mammals

A study investigated the hepatotoxic and neurotoxic effects of this compound on Wistar rats. The findings indicated significant alterations in biochemical markers indicating liver damage and neurotoxicity after exposure to sublethal doses of this compound. Specifically, levels of malondialdehyde (MDA) increased while glutathione (GSH) decreased in both liver and brain tissues .

| Biochemical Marker | Control Group | This compound Group | Change (%) |

|---|---|---|---|

| MDA (Liver) | Baseline | Increased | +48.11 |

| GSH (Liver) | Baseline | Decreased | -28.64 |

Ecotoxicity

This compound's environmental impact has been assessed in various studies. It is known to be highly toxic to aquatic vertebrates while exhibiting moderate toxicity to fish . The compound's high solubility in water raises concerns regarding its persistence in aquatic ecosystems.

Environmental Monitoring

This compound is also being explored for its potential applications in environmental monitoring due to its detectable presence in various matrices such as soil and water.

Detection Methods

Recent advancements have led to the development of automated methods for analyzing pesticides like this compound in food products using two-dimensional liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This method enables efficient detection and quantification of this compound residues.

Case Studies

Several case studies illustrate the diverse applications of this compound:

Case Study: Rice Pest Management

In a controlled field study, the application of this compound significantly reduced pest populations in rice paddies compared to untreated controls. The study emphasized the importance of integrated pest management strategies that incorporate this compound as a key component for sustainable agriculture.

Case Study: Toxicological Assessment

A comprehensive toxicological assessment conducted on rats exposed to this compound revealed critical insights into its hepatotoxic effects. Pre-treatment with Aloe vera extract demonstrated protective effects against oxidative stress induced by this compound exposure .

Mecanismo De Acción

Cartap exerts its effects by acting as a nicotinic acetylcholine receptor channel blocker . This mechanism disrupts the nervous system of insects, leading to paralysis and eventual death . The molecular targets of this compound are the nicotinic acetylcholine receptors, which are essential for nerve signal transmission in insects . By blocking these receptors, this compound effectively incapacitates the pests, making it a potent insecticide .

Comparación Con Compuestos Similares

Cartap is often compared with other nereistoxin analogues such as bensultap and thiosultap-sodium . While all these compounds share a similar mode of action, this compound is unique in its high water solubility and low volatility . This makes it particularly effective in aqueous environments, but also raises concerns about its potential impact on aquatic ecosystems . Other similar compounds include thiocarbamate pesticides, which also target the nervous system of pests but may have different environmental and toxicological profiles .

Actividad Biológica

Cartap, a carbamate insecticide, is primarily used in agriculture for pest control. Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, which can result in neurotoxic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its toxicological effects, biochemical impacts, and case studies.

This compound acts by reversibly binding to the active site of AChE, inhibiting its activity. This inhibition disrupts the normal hydrolysis of acetylcholine, resulting in prolonged neurotransmitter action at cholinergic synapses. This mechanism is linked to various neurotoxic effects observed in both terrestrial and aquatic organisms.

Mammalian Toxicity

Research indicates that this compound exhibits significant toxicity in mammals. A study involving Wistar rats demonstrated that this compound administration led to oxidative stress characterized by decreased activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST) in both liver and brain tissues. The percentage decreases were as follows:

| Enzyme | Liver (%) | Brain (%) |

|---|---|---|

| SOD | 47.72 | 28.93 |

| CAT | 47.64 | 25.80 |

| GST | 51.30 | 30.59 |

These alterations suggest that this compound induces oxidative damage, which can lead to cellular apoptosis and neurodegenerative disorders due to excessive reactive oxygen species (ROS) production .

Histopathological Changes

Histological examinations revealed significant liver damage in this compound-treated rats, including disorganized hepatic cords and congested central veins. Additionally, serum levels of transaminases (SGPT and SGOT) increased markedly, indicating liver dysfunction . The following table summarizes the changes in transaminase levels:

| Enzyme | Change (%) |

|---|---|

| SGPT | +61.86 |

| SGOT | -45.71 |

Neurotoxicity

This compound's neurotoxic effects are further evidenced by its impact on AChE activity. In treated rats, AChE activity decreased by 37.18% in erythrocyte membranes and by 32.62% in brain tissues . This inhibition contributes to neuromuscular weakness and potential respiratory failure, particularly noted in cases of self-harm involving this compound ingestion in humans .

Ecotoxicological Impact

This compound is also highly toxic to non-target aquatic organisms, including species such as Anabaena variabilis, Daphnia magna, and Oryzias latipes. Its application can lead to significant ecological disturbances due to its persistence and bioaccumulation potential in aquatic environments .

Case Studies

- Amelioration with Aloe Vera : A study explored the protective effects of Aloe vera against this compound-induced toxicity in rats. Pre-treatment with Aloe vera significantly restored the activities of antioxidant enzymes and reduced histopathological damage caused by this compound exposure .

- Human Cases : Reports from India indicate that this compound is increasingly involved in cases of self-harm, leading to severe neurotoxic symptoms and necessitating medical intervention due to respiratory failure linked to neuromuscular impairment .

Propiedades

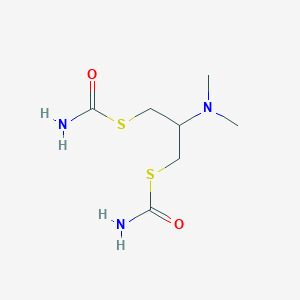

IUPAC Name |

S-[3-carbamoylsulfanyl-2-(dimethylamino)propyl] carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2S2/c1-10(2)5(3-13-6(8)11)4-14-7(9)12/h5H,3-4H2,1-2H3,(H2,8,11)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUJZVNXZWPBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CSC(=O)N)CSC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15263-52-2 (mono-hydrochloride), 22042-59-7 (unspecified hydrochloride) | |

| Record name | Cartap [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4044165 | |

| Record name | Cartap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15263-53-3 | |

| Record name | Cartap | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15263-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cartap [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cartap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(carbamoylthio)-2-(dimethylamino)propane;cartap (ISO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARTAP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z45YUY784H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.